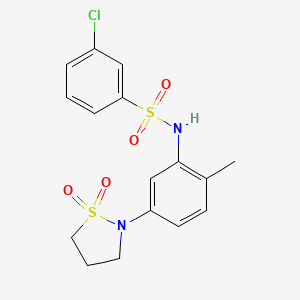
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17ClN2O4S2 and its molecular weight is 400.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound with notable biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzene sulfonamide core with a chloro substituent and an isothiazolidine moiety. Its molecular formula is C16H16ClN3O4S, with a molecular weight of approximately 385.83 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in inhibiting various enzymes and interacting with cellular targets.
The primary biological activity of this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways .
- Receptor Interaction : The compound may interact with various receptor tyrosine kinases, which are crucial in signal transduction pathways related to cell growth and differentiation.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria.
Anticancer Potential
Studies have shown that compounds similar to this sulfonamide can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, the interaction with tyrosine kinases can lead to reduced tumor growth in various cancer models.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related sulfonamides:
-
Cardiovascular Effects : A study demonstrated that certain sulfonamide derivatives could influence perfusion pressure and coronary resistance in isolated rat hearts, suggesting potential cardiovascular benefits .
Compound Dose (nM) Effect on Coronary Resistance Control - Baseline Sulfonamide A 0.001 Significant decrease (p < 0.05) Sulfonamide B 0.001 No significant effect - Antimicrobial Activity : In vitro studies showed that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Research Applications
The compound's unique structure makes it a valuable candidate for:
- Drug Development : Its potential as an antimicrobial or anticancer agent warrants further investigation.
- Biochemical Research : Used as a tool to study enzyme inhibition and receptor interactions.
Propriétés
IUPAC Name |
3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-12-6-7-14(19-8-3-9-24(19,20)21)11-16(12)18-25(22,23)15-5-2-4-13(17)10-15/h2,4-7,10-11,18H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSVNHZEOLDZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














